molecular formula C17H15N3OS B2480390 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034312-01-9

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2480390
CAS RN: 2034312-01-9
M. Wt: 309.39
InChI Key: UJHTYKXKPAWIPT-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the perception of pain, heat, and inflammation. The inhibition of TRPV1 by BCTC has shown promising results in the treatment of various pain-related conditions.

Scientific Research Applications

Antibacterial Activity

Research into analogs of benzo[d]thiazolyl compounds has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their ability to combat bacterial infections at non-cytotoxic concentrations, suggesting potential applications in developing new antibiotics (Palkar et al., 2017).

Anticancer Properties

Benzothiazoles and related compounds have been extensively studied for their anticancer properties. For instance, derivatives designed for stability and potency showed excellent in vivo inhibitory effects on tumor growth, indicating their potential as antitumor agents (Yoshida et al., 2005). Another study discovered compounds with potent Src/Abl kinase inhibitory activity, offering promising therapeutic options for cancers like chronic myelogenous leukemia (Lombardo et al., 2004).

Synthesis Methods

Innovative synthesis methods for compounds containing the benzo[d]thiazole moiety have been reported. For example, the TEMPO-catalyzed electrochemical C–H thiolation method provides a metal- and reagent-free approach to synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017). Another method involves the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides, demonstrating efficient coupling and methylation steps that could be applied to the synthesis of related compounds (Vedejs & Kongkittingam, 2000).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(17-20-14-3-1-2-4-15(14)22-17)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHTYKXKPAWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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